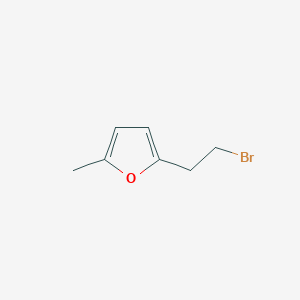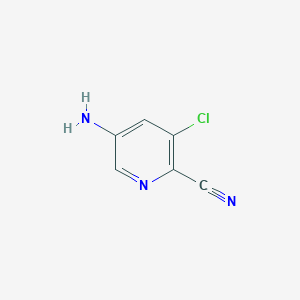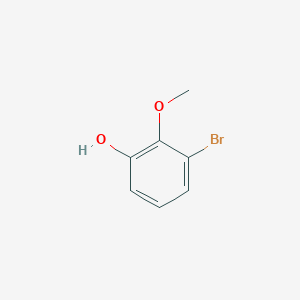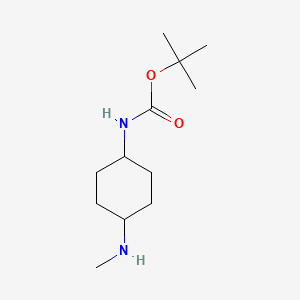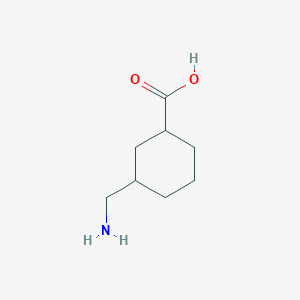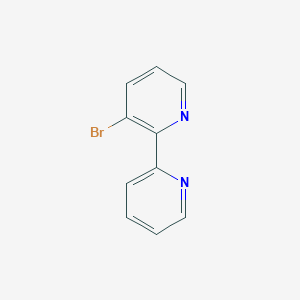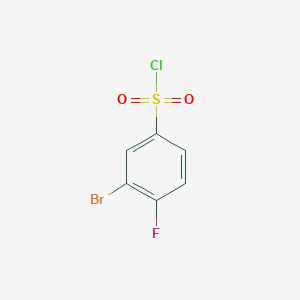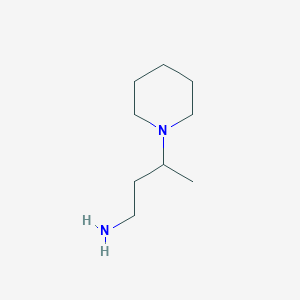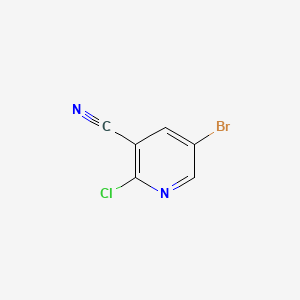
5-Bromo-2-chloronicotinonitrile
概要
説明
Synthesis Analysis
The synthesis of 5-Bromo-2-chloronicotinonitrile and related compounds involves multiple steps, starting from commercially available materials. For instance, 5-Bromo-nicotinic acid is chlorinated with thionyl chloride (SOCl2) to prepare 5-Bromo-nicotinate with a high yield. Subsequently, 5-Bromo-nicotinamide is prepared from 5-Bromo-nicotinate using ammonium aqueous, followed by oxidation with phosphorus oxychloride (POCl3) to obtain 5-Bromo-nicotinonitrile . Similarly, the synthesis of 5-bromopenta-2,4-diynenitrile, a related compound, is reported to be achieved in three steps, with the possibility of further functionalization through reactions with secondary amines and terminal alkynes .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized as normal, with interesting features in crystal packing, such as short distances between nitrogen and bromine atoms that suggest intermolecular interactions . X-ray crystallography has been used to characterize the structures of derivatives obtained from reactions involving 5-bromopenta-2,4-diynenitrile .
Chemical Reactions Analysis
The reactivity of bromo-chloronicotinonitriles and their derivatives has been explored in various studies. For example, 5-bromopenta-2,4-diynenitrile reacts with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine used. Additionally, its reaction with terminal alkynes in the presence of copper and palladium catalysts leads to polyfunctional carbon-rich scaffolds . Another study reported a cascade reaction of 5-bromopenta-2,4-diynenitrile with triisopropylsilylacetylene and triisopropylsilylbutadiyne, resulting in the formation of dienes and benzofulvenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are characterized using various spectroscopic techniques. For instance, the UV-visible spectrum of some relevant compounds has been recorded to understand their electronic properties . Infrared spectroscopy has been used to examine spectroscopic trends and correlate structural and electronic effects to hydrogen bonding tendencies in a series of N-phenylamides of 5-bromo-2-chloronicotinic acid . Additionally, 13C NMR data has been presented to characterize related compounds and their by-products .
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis Techniques and Yields : A study by Qi-fan (2010) details the synthesis of 5-Bromo-2-chloronicotinonitrile, starting from 5-Bromo-nicotinic acid and progressing through various stages to achieve a yield of more than 48% (Chen Qi-fan, 2010).
- Molecular Composition and Analysis : Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to understand its molecular structure, energy, and reactivity (K. Arulaabaranam et al., 2021).
- Nonaqueous Diazotization : Beck et al. (1987) explored the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters into various esters, including bromo esters, through nonaqueous diazotization (J. R. Beck et al., 1987).
Biological and Pharmacological Applications
- Herbicide Resistance in Transgenic Plants : A study by Stalker et al. (1988) discusses the use of a specific nitrilase gene that confers resistance to the herbicide bromoxynil in transgenic tobacco plants. This gene is derived from a soil bacterium and transforms bromoxynil into a less harmful metabolite (D. Stalker et al., 1988).
Chemical Properties and Applications
- Electrocatalytic Synthesis : Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using bromo and chloro derivatives, including the investigation of the electrocatalytic effect of silver electrodes on these compounds (A. Gennaro et al., 2004).
- Amination Catalysis : Ji et al. (2003) studied the amination of 5-bromo-2-chloropyridine, demonstrating its utility in producing aminated pyridines with high yields and chemoselectivity (Jianguo Ji et al., 2003).
Safety and Hazards
作用機序
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2-chloronicotinonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests good bioavailability .
特性
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHJAYYYVQBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620594 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405224-23-9 | |
| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


